molecular formula C9H16O2 B15046218 3-Cyclohexyl-3-hydroxypropanal

3-Cyclohexyl-3-hydroxypropanal

Cat. No.: B15046218
M. Wt: 156.22 g/mol
InChI Key: JUPJNYPVPXCUPV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-hydroxypropanal is an organic compound characterized by a cyclohexyl group attached to a hydroxypropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexyl-3-hydroxypropanal can be synthesized through the hydroformylation of ethylene oxide in the presence of a cobalt carbonyl catalyst complexed with tertiary phosphine and a ruthenium catalyst. The reaction typically occurs in a liquid-phase solution with an inert solvent, at temperatures ranging from 30°C to 150°C and pressures between 50 psi to 10,000 psi .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct conversion of glycerol to 1,3-propanediol, with 3-hydroxypropanal as an intermediate. This process uses a SiO2-supported copper and H4SiW12O40 catalyst in a vapor-phase reaction under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a Ni-based catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: 3-Cyclohexyl-3-hydroxypropionic acid.

    Reduction: 3-Cyclohexyl-1-propanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.

Scientific Research Applications

3-Cyclohexyl-3-hydroxypropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-hydroxypropanal involves its role as a proapoptotic aldehyde. It is a metabolite of cyclophosphamide, a chemotherapeutic agent, and induces apoptosis in cancer cells by interacting with cellular proteins and DNA . The compound’s aldehyde group is crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexyl-3-hydroxypropanal is unique due to the presence of both a cyclohexyl group and a hydroxypropanal moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-cyclohexyl-3-hydroxypropanal

InChI

InChI=1S/C9H16O2/c10-7-6-9(11)8-4-2-1-3-5-8/h7-9,11H,1-6H2

InChI Key

JUPJNYPVPXCUPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC=O)O

Origin of Product

United States

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